N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
N-(1,3-Benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a heterocyclic compound featuring a benzothiazole moiety linked via a propanamide chain to an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent may enhance lipophilicity and modulate electronic interactions with biological targets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-28-16-9-6-14(7-10-16)18-12-26-15(13-29-22(26)24-18)8-11-20(27)25-21-23-17-4-2-3-5-19(17)30-21/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMUTQVPRAIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Imidazo[2,1-b][1,3]thiazole Ring: This involves the condensation of a thioamide with an α-haloketone, followed by cyclization.
Coupling of the Rings: The benzothiazole and imidazo[2,1-b][1,3]thiazole rings are coupled using a suitable linker, such as a propanamide group, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Research Findings and Implications
- Cytotoxicity Potential: The target compound’s structural similarity to ’s 5l suggests possible anticancer activity, particularly against triple-negative breast cancer (MDA-MB-231). The 4-methoxyphenyl group may improve selectivity over HepG2 cells, as seen in 5l’s IC₅₀ of 22.6 µM for HepG2 vs. 1.4 µM for MDA-MB-231 .
- Enzyme Inhibition: ’s thiazolo-triazole analogue highlights the role of sulfanyl groups in aldose reductase inhibition. The target compound lacks this moiety, likely redirecting its mechanism toward kinase or protease inhibition .
- SAR Insights: Methoxy substituents on aromatic rings generally improve metabolic stability and membrane permeability compared to halogens (e.g., 4-chloro in 5l), though at the cost of reduced electrophilic reactivity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis can be optimized using multi-component reactions under catalyst-free conditions. For example, a three-component reaction involving phenylglyoxal derivatives, substituted anilines, and 2-aminobenzothiazole precursors (analogous to methods in Table 1 of ) allows efficient assembly of the imidazo[2,1-b]thiazole core. Solvent selection (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1:1 for reactants) are critical variables to monitor . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions. For instance, the 4-methoxyphenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and thiazole carbons (δ ~150–160 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous imidazo-thiazole derivatives in .
Q. How can solubility and formulation be optimized for in vitro assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions (typical concentration: 10–20 mM). For aqueous compatibility, prepare working solutions via serial dilution in PBS or culture media. If precipitation occurs, adjust co-solvents (e.g., PEG-300 or Tween-80) or employ nanoformulation techniques. Monitor stability via HPLC over 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) and the benzothiazole moiety (e.g., introduce electron-withdrawing groups).
- Biological Assays : Test derivatives against target proteins (e.g., HCV NS4B in ) using enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., antiviral activity in Huh-7 cells) .
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) with activity trends .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., thiazole nitrogen lone pairs) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, docked analogous thiazole derivatives into protease active sites, revealing hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
Q. How should contradictory results in biological assays be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (≥95% purity) and mass spectrometry to exclude impurities .
- Assay Reproducibility : Test in independent labs with standardized protocols (e.g., fixed cell passage numbers, reagent lots).
- Stereochemical Analysis : Confirm enantiomeric purity using chiral HPLC or X-ray crystallography, as stereoisomers may exhibit divergent activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
